molecular formula C17H15N3O2S B2697943 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476463-09-9

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2697943
CAS No.: 476463-09-9
M. Wt: 325.39
InChI Key: YIBARNFFOVILSI-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of thiadiazole . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Compounds related to 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been extensively researched for their potential anticancer and antimicrobial properties. A series of substituted benzamides, including those with thiadiazole moieties, have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021). Additionally, thiadiazole derivatives have demonstrated significant antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (Bikobo et al., 2017).

Photophysical Properties and Fluorescence

The synthesis and analysis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have revealed outstanding photophysical properties. These compounds exhibit a large Stokes shift, solid-state fluorescence, and an aggregation-induced emission effect, making them attractive for applications in dye and sensor technologies (Zhang et al., 2017).

Nematicidal Activity

Recent studies have also explored the nematicidal activity of novel compounds containing 1,3,4-thiadiazole amide groups. Some derivatives have shown promising activity against Bursaphelenchus xylophilus, a significant pest, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Antidiabetic and Hypolipidemic Effects

Further research into thiadiazole derivatives has identified compounds with significant antidiabetic and hypolipidemic effects. These findings underscore the therapeutic potential of these molecules in managing diabetes mellitus and associated lipid disorders, contributing to the ongoing search for effective treatments (Madhavan et al., 2001).

Properties

IUPAC Name

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-20-19-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBARNFFOVILSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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